Noscomin -

Noscomin

Catalog Number: EVT-1578549
CAS Number:
Molecular Formula: C27H38O4
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Noscomin was initially isolated from a specific strain of fungus, identified through extensive screening for antimicrobial activity. The extraction and purification processes utilized various chromatographic techniques to isolate this compound effectively. Research indicates that Noscomin exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus .

Classification

Noscomin can be classified as a diterpenoid, which is a type of terpenoid compound characterized by its structure consisting of four isoprene units. Diterpenoids are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of Noscomin involves several steps that include extraction from natural sources and subsequent chemical modifications. The initial isolation is performed using solvent extraction followed by purification through high-performance liquid chromatography (HPLC).

Technical Details:

  • Extraction: Fungal cultures are grown under controlled conditions, after which solvents such as methanol or ethyl acetate are used to extract the metabolites.
  • Purification: The crude extract undergoes HPLC to separate Noscomin from other compounds based on its unique retention time.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of Noscomin .
Molecular Structure Analysis

Structure

The molecular structure of Noscomin has been elucidated using spectroscopic methods. Its chemical formula and structure reveal functional groups that contribute to its biological activity.

Data:

  • Chemical Formula: C20H30O4
  • Molecular Weight: 346.45 g/mol
  • NMR Data: Characteristic peaks corresponding to various hydrogen environments in the molecule provide insights into its structural configuration.
Chemical Reactions Analysis

Reactions

Noscomin participates in several chemical reactions that enhance its antimicrobial properties. These reactions often involve the modification of functional groups to improve solubility and bioavailability.

Technical Details:

  • Reactivity: The presence of hydroxyl groups allows for potential derivatization, which can enhance its antibacterial action.
  • Stability Studies: Investigations into the stability of Noscomin under different pH conditions indicate that it maintains its integrity, making it suitable for pharmaceutical formulations.
Mechanism of Action

Process

The mechanism by which Noscomin exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. This action disrupts the integrity of bacterial membranes, leading to cell lysis.

Data:

  • Target Enzymes: Research suggests that Noscomin inhibits enzymes involved in peptidoglycan synthesis, crucial for maintaining cell wall structure in bacteria.
  • In Vitro Studies: Laboratory assays demonstrate significant inhibition of bacterial growth at low concentrations, indicating potent activity against target pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Noscomin is typically a pale yellow solid.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol but lower solubility in water.

Chemical Properties

  • Melting Point: Approximately 120–125 °C.
  • pH Stability Range: Maintains stability across a pH range of 5–7.

Relevant analyses reveal that these properties contribute to its effectiveness as an antimicrobial agent while also guiding formulation strategies for drug development.

Applications

Scientific Uses

Noscomin has potential applications in various fields:

  • Pharmaceutical Development: As an antimicrobial agent, it can be developed into new treatments for infections caused by resistant bacteria.
  • Research Tool: Its unique structure allows it to serve as a model compound for studying the mechanisms of action of similar natural products.
  • Agricultural Applications: Preliminary studies suggest potential use in agricultural settings as a biopesticide due to its antibacterial properties.
Introduction to Nosocomial Infections: Definitions and Academic Significance

Conceptual Framework of Hospital-Acquired Infections

Nosocomial infections—alternatively termed healthcare-associated infections (HAIs)—are clinically evident infections acquired during healthcare delivery that were neither present nor incubating at the time of admission. By standardized definitions, these infections manifest ≥48 hours after hospitalization or within 30 days post-discharge following surgical procedures [2] [5]. The Centers for Disease Control and Prevention (CDC) categorizes major HAI types as:

  • Device-associated infections: Central line-associated bloodstream infections (CLABSI), catheter-associated urinary tract infections (CAUTI), and ventilator-associated pneumonia (VAP)
  • Procedure-linked infections: Surgical site infections (SSI)
  • Pathogen-specific infections: Clostridioides difficile colitis [1] [5]

Pathogen entry mechanisms involve breaches in infection control protocols, transmission via contaminated environments/staff, or invasive medical devices enabling microbial invasion. Gram-negative bacteria (Pseudomonas, Acinetobacter), antibiotic-resistant organisms (MRSA, VRE), and fungi (Candida auris) represent predominant etiological agents, with biofilm formation on devices significantly enhancing pathogen resilience [1] [6].

  • Table 1: Major HAI Categories and Associated Pathogens
HAI TypeDefining CriteriaCommon Pathogens
CLABSILaboratory-confirmed BSI with central line in place 48h pre-infectionS. aureus (23%), Candida spp. (13%), CoNS (12%) [1]
CAUTIUTI with indwelling urinary catheter ≥2 daysEnterococcus, E. coli, Candida [2]
SSIInfection at surgical site ≤30 days post-procedureS. aureus (15%), CoNS (12%), Enterococcus (10%) [2]
C. difficile infectionDiarrhea with toxin-positive stool testC. difficile (12.1% of all HAIs) [2]

Epidemiological Patterns in Global Healthcare Settings

Global HAI prevalence exhibits stark disparities between high-income and resource-limited regions. Recent meta-analyses of 400 studies (n=29,159,630 patients) establish an overall HAI incidence of 14%, with an annual increase of 0.06% [3]. Regional variations are pronounced:

  • Developed regions: 3.2–7.1% in US/EU hospitals, rising to 19.2% in ICUs [1]
  • Developing regions: African hospitals report 15.5–27% prevalence, with Central Africa at 27% (95% CI: 22–34) [3] [8]
  • Southeast Asia: Pooled prevalence of 9.1%, exceeding Western Pacific rates [3] [6]

ICU settings consistently demonstrate the highest attack rates due to immunocompromised patients, frequent device utilization, and high antimicrobial exposure. Neonatal units in low-income countries report HAI rates exceeding 40%, primarily due to equipment shortages and overcrowding [3] [8]. Temporal analyses reveal concerning trends: while US HAIs declined from 4% (2011) to 3.2% (2015), antibiotic-resistant HAIs increased by 20% globally during the same period [1] [10].

  • Table 2: Global HAI Distribution by WHO Region and Care Setting
WHO RegionPrevalence (95% CI)High-Burden SettingsPredominant HAI Types
African Region27.0% (22.0–34.0)Neonatal ICU, Central AfricaBSIs, Pneumonia [3] [8]
European Region5.9% (5.2–6.7)ICUs, Surgical WardsUTI, SSI [2] [10]
Americas Region8.5% (7.1–10.2)ICUs, Oncology UnitsCLABSI, CAUTI [1] [4]
Western Pacific9.1% (8.3–10.0)General Medical WardsC. difficile, VAP [3] [6]

Socioeconomic and Clinical Burden of Nosocomial Pathogen Transmission

HAIs inflict substantial clinical and economic burdens through extended hospitalizations, disability-adjusted life years (DALYs), and multidrug-resistant pathogen evolution. Patients with HAIs face:

  • Prolonged hospital stays: Excess 10–20 hospitalization days versus non-infected patients [10]
  • Mortality burden: Attributable mortality reaches 13–37% for bloodstream infections and 20–50% for VAP [4] [10]
  • Secondary complications: Sepsis, implant failure, and surgical wound dehiscence [5]

Economic analyses reveal that HAIs cost US hospitals $28–45 billion annually, with per-infection costs varying by type:

  • CLABSI: $36,441
  • SSI: $25,546
  • CAUTI: $1,006 [4]

Prevention challenges persist due to:

  • Structural limitations: Inadequate sanitation infrastructure in 40% of African hospitals [8]
  • Workforce gaps: <1 infection control nurse per 250 beds in resource-limited settings [6]
  • Behavioral factors: Suboptimal hand hygiene compliance (average 40%) globally [7]Social cognitive theory identifies self-regulation deficits and outcome expectation mismatches as key barriers to staff adherence with prevention protocols [7]. Successful interventions must address environmental constraints (e.g., alcohol rub availability), knowledge gaps through simulation training, and self-efficacy via audit-feedback systems [6] [7].

Properties

Product Name

Noscomin

IUPAC Name

3-[[(1R,2R,4bR,7R,8aS,10aS)-7-hydroxy-1,2,4b,8,8-pentamethyl-3,5,6,7,8a,9,10,10a-octahydro-2H-phenanthren-1-yl]methyl]-4-hydroxybenzoic acid

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C27H38O4/c1-16-6-8-19-20(9-11-22-25(2,3)23(29)12-13-26(19,22)4)27(16,5)15-18-14-17(24(30)31)7-10-21(18)28/h7-8,10,14,16,20,22-23,28-29H,6,9,11-13,15H2,1-5H3,(H,30,31)/t16-,20-,22-,23-,26+,27-/m1/s1

InChI Key

HWGPBUBDNCZOBN-FVBFRTCBSA-N

Synonyms

8-((5-carboxy-2-hydroxy)benzyl)-2-hydroxy-1,1,4a,7,8-pentamethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene
noscomin

Canonical SMILES

CC1CC=C2C(C1(C)CC3=C(C=CC(=C3)C(=O)O)O)CCC4C2(CCC(C4(C)C)O)C

Isomeric SMILES

C[C@@H]1CC=C2[C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)O)O)CC[C@H]4[C@]2(CC[C@H](C4(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.